molecular formula C11H23NOS B13009303 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol

4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol

Cat. No.: B13009303
M. Wt: 217.37 g/mol
InChI Key: AWMFTCXRALPUQR-UHFFFAOYSA-N
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Description

This compound features a pentan-1-ol backbone substituted with a 4-methyl group and a tetrahydro-2H-thiopyran-3-ylamino moiety. The thiopyran ring introduces sulfur into the structure, distinguishing it from oxygen-containing heterocycles (e.g., tetrahydropyran).

Properties

Molecular Formula

C11H23NOS

Molecular Weight

217.37 g/mol

IUPAC Name

4-methyl-2-(thian-3-ylamino)pentan-1-ol

InChI

InChI=1S/C11H23NOS/c1-9(2)6-11(7-13)12-10-4-3-5-14-8-10/h9-13H,3-8H2,1-2H3

InChI Key

AWMFTCXRALPUQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC1CCCSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with 4-methylpentan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The thiopyran ring can interact with various enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Group Synthesis Method Yield/Key Observations Reference
4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol Tetrahydro-2H-thiopyran-3-ylamine Likely reductive amination (inferred) Not explicitly stated
Ligand a: 4-Methyl-2-(6-methyl-pyridin-2-yl-amino)-pentan-1-ol 6-Methylpyridin-2-ylamine One-pot reaction with 2-bromopyridine Quantitative yields (near 100%)
Ligand b: 4-Methyl-2-(pyridin-2-yl-amino)-pentan-1-ol Pyridin-2-ylamine Similar to Ligand a Quantitative yields
Compound 4l: N-(4-Methyl-1-phenylpentan-3-yl)tetrahydro-2H-thiopyran-4-amine Tetrahydro-2H-thiopyran-4-amine Visible-light-mediated synthesis 86% yield, isolated as yellow oil
N-{(1R,3S)-3-Isopropyl...tetrahydro-2H-pyran-4-amine () Tetrahydro-2H-pyran-4-amine Sodium triacetoxyborohydride reduction Used in pharmaceutical synthesis
Key Observations:
  • Thiopyran vs. Pyran: The sulfur atom in thiopyran (vs.
  • Pyridine vs. Thiopyran : Pyridinyl analogs (Ligands a/b) lack sulfur, which may reduce electron-donating capacity compared to thiopyran-containing compounds. This could influence their efficacy as ligands in catalytic systems (e.g., iridium catalysts in asymmetric hydrogenation) .
  • Synthetic Efficiency : Visible-light-mediated synthesis (Compound 4l) achieves 86% yield, suggesting advantages in selectivity and scalability over traditional methods .

Functional Group and Reactivity Comparisons

  • However, the thiopyran ring may alter steric and electronic properties, affecting metal coordination .
  • Sodium borohydride is commonly used, but sodium triacetoxyborohydride () offers milder conditions for acid-sensitive substrates .

Biological Activity

4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol, identified by its CAS number 1343171-53-8, is a compound with potential biological activity that has garnered attention in various pharmacological studies. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The chemical formula of 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol is C11H23NOSC_{11}H_{23}NOS, with a molecular weight of 217.37 g/mol. The structural representation can be summarized as follows:

PropertyValue
CAS Number1343171-53-8
Molecular FormulaC11H23NOSC_{11}H_{23}NOS
Molecular Weight217.37 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of infectious diseases such as malaria. Research indicates that compounds similar to 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol may inhibit critical enzymes involved in the life cycle of Plasmodium falciparum, the parasite responsible for malaria.

Target Enzymes

One of the key targets for inhibition in Plasmodium falciparum is the cysteine protease falcipain-2, which plays a crucial role in hemoglobin degradation during the parasite's blood stage. Studies have shown that certain derivatives can effectively inhibit this enzyme, leading to reduced parasite viability and proliferation .

In Vitro Studies

In vitro assays have demonstrated that compounds with structural similarities to 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol exhibit significant antimalarial activity. For example, a study reported an IC50 value (the concentration required to inhibit 50% of the target activity) below 20 nM for related compounds against falcipain enzymes .

Structure Activity Relationship (SAR)

The biological activity of this compound has been explored through structure–activity relationship (SAR) studies. Modifications to the thiopyran ring and side chains have been systematically evaluated to enhance potency and selectivity against Plasmodium targets. These studies suggest that specific substitutions can lead to improved inhibition profiles.

Summary of Biological Activity

Study TypeFindings
In Vitro AssaysSignificant inhibition of falcipain enzymes
SAR StudiesEnhanced activity with specific modifications
MechanismInhibition of hemoglobin degradation in parasites

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